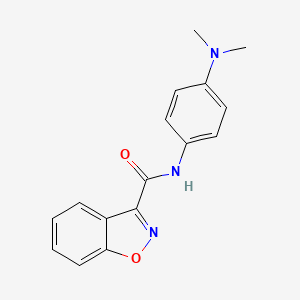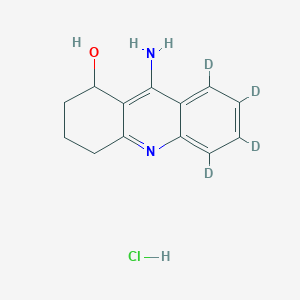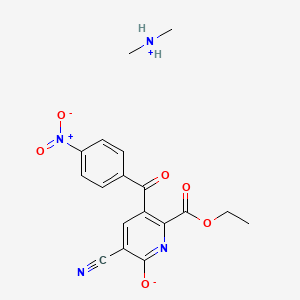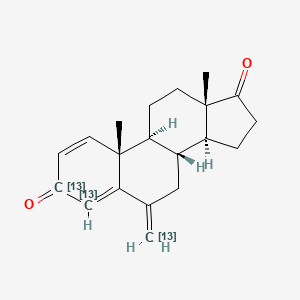
Sucrose-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sucrose-d2: is a deuterated form of sucrose, where two hydrogen atoms are replaced by deuterium. This isotopic labeling is particularly useful in various scientific studies, including metabolic and biochemical research, due to its ability to trace and analyze metabolic pathways without altering the chemical properties of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sucrose-d2 typically involves the exchange of hydrogen atoms with deuterium in the sucrose molecule. This can be achieved through catalytic hydrogen-deuterium exchange reactions. The process involves dissolving sucrose in deuterium oxide (D2O) and using a catalyst such as platinum or palladium to facilitate the exchange reaction under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced catalytic systems to ensure efficient and complete deuteration. The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various research applications .
Análisis De Reacciones Químicas
Types of Reactions: Sucrose-d2 undergoes similar chemical reactions as regular sucrose, including hydrolysis, oxidation, and reduction. The presence of deuterium does not significantly alter the reactivity of the compound.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed into glucose-d2 and fructose-d2 using acidic or enzymatic conditions.
Major Products:
Hydrolysis: Glucose-d2 and fructose-d2
Oxidation: Various oxidized derivatives of glucose and fructose
Reduction: Reduced forms of glucose and fructose
Aplicaciones Científicas De Investigación
Chemistry: Sucrose-d2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations .
Biology: In biological research, this compound is employed to investigate metabolic pathways and enzyme activities. It helps in understanding the dynamics of carbohydrate metabolism in living organisms .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of drugs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .
Industry: In the food industry, this compound is utilized to study the stability and degradation of sucrose in various food products. It helps in improving the shelf life and quality of food items .
Mecanismo De Acción
The mechanism of action of Sucrose-d2 is similar to that of regular sucrose. It is metabolized by enzymes such as sucrase, which hydrolyzes it into glucose-d2 and fructose-d2. These monosaccharides are then further metabolized through glycolysis and other metabolic pathways. The presence of deuterium allows for detailed tracking of these processes using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Comparación Con Compuestos Similares
Sucrose: The non-deuterated form of Sucrose-d2.
Glucose-d2: Deuterated glucose, used for similar metabolic studies.
Fructose-d2: Deuterated fructose, also used in metabolic research.
Uniqueness: this compound is unique due to its dual isotopic labeling, which provides a more comprehensive understanding of metabolic pathways compared to single-labeled compounds like glucose-d2 or fructose-d2. Its use in various fields of research highlights its versatility and importance in scientific studies .
Propiedades
Fórmula molecular |
C12H22O11 |
|---|---|
Peso molecular |
344.31 g/mol |
Nombre IUPAC |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1/i2D2 |
Clave InChI |
CZMRCDWAGMRECN-OIERSHBUSA-N |
SMILES isomérico |
[2H]C([2H])([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[9-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxy-3-fluorooxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409683.png)
![N-[9-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409686.png)
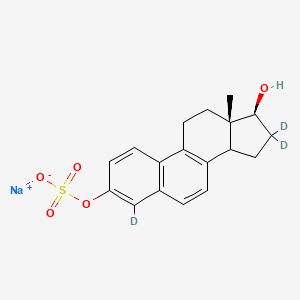
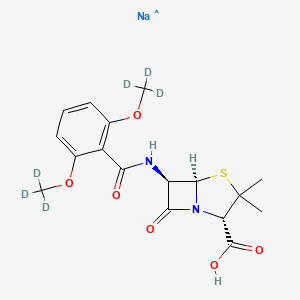
![GlcNAc|A(1-3)[GlcNAc|A(1-6)]GalNAc-|A-Thr](/img/structure/B12409725.png)
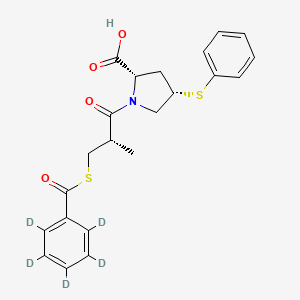
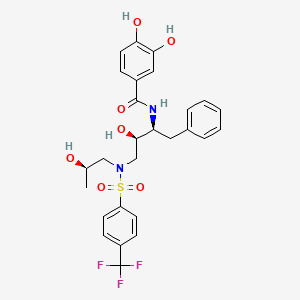
![(E,5S,6S)-5-acetyloxy-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B12409734.png)
